Carbocisteine Lactam Sodium Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbocisteine Lactam Sodium Salt involves the reaction of Carbocisteine with sodium hydroxide. The process typically includes dissolving sodium hydroxide and mixing it with Carbocisteine to obtain a solution containing Carbocisteine . This solution is then subjected to specific conditions to form the lactam structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and stability of the compound, often involving precise control of reaction conditions and purification steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Carbocisteine Lactam Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Carbocisteine Lactam Sodium Salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of Carbocisteine Lactam Sodium Salt involves its interaction with mucus in the respiratory tract. The compound reduces the viscosity of mucus, making it easier to expel. This is achieved by breaking the disulfide bonds in mucin proteins, leading to a decrease in mucus thickness . Additionally, it may have antioxidant properties, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Carbocisteine: The parent compound, used as a mucolytic agent.
N-Acetylcysteine: Another mucolytic agent with similar properties.
Erdosteine: A mucolytic agent with additional anti-inflammatory properties.
Uniqueness
Carbocisteine Lactam Sodium Salt is unique due to its lactam structure, which imparts different chemical properties compared to its parent compound and other similar mucolytic agents.
Properties
IUPAC Name |
sodium;(3R)-5-oxothiomorpholine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S.Na/c7-4-2-10-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYHHORZJEOLQ-DFWYDOINSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CS1)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)CS1)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.